Cabozantinib Cabozantinib Cabozantinib is a dicarboxylic acid diamide that is N-phenyl-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide in which the hydrogen at position 4 on the phenyl ring is substituted by a (6,7-dimethoxyquinolin-4-yl)oxy group. A multi-tyrosine kinase inhibitor, used (as its malate salt) for the treatment of progressive, metastatic, medullary thyroid cancer. It has a role as a tyrosine kinase inhibitor and an antineoplastic agent. It is a member of quinolines, an organofluorine compound, an aromatic ether and a dicarboxylic acid diamide.
Cabozantinib was first approved in 2012 and is a non-specific tyrosine kinase inhibitor. It was initially approved in the US under the brand name Cometriq, which is indicated for the treatment of metastatic medullary thyroid cancer. In 2016, a capsule formulation (Cabometyx) was approved for the treatment of advanced renal cell carcinoma, and this same formulation gained additional approval in both the US and Canada in 2019 for the treatment of hepatocellular carcinoma in previously treated patients.
Cabozantinib is a Kinase Inhibitor. The mechanism of action of cabozantinib is as a Protein Kinase Inhibitor.
Cabozantinib is orally available kinase inhibitor and antineoplastic agent that is used in treatment of advanced, metastatic medullary thyroid cancer and refractory renal cell carcinoma. Cabozantinib is associated with a low rate of serum enzyme elevations during treatment and has been implicated with rare instances of clinically apparent, acute liver injury, some of which have been severe.
Cabozantinib is an orally bioavailable, small molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Cabozantinib strongly binds to and inhibits several RTKs, which are often overexpressed in a variety of cancer cell types, including hepatocyte growth factor receptor (MET), RET (rearranged during transfection), vascular endothelial growth factor receptor types 1 (VEGFR-1), 2 (VEGFR-2), and 3 (VEGFR-3), mast/stem cell growth factor (KIT), FMS-like tyrosine kinase 3 (FLT-3), TIE-2 (TEK tyrosine kinase, endothelial), tropomyosin-related kinase B (TRKB) and AXL. This may result in an inhibition of both tumor growth and angiogenesis, and eventually lead to tumor regression.
See also: Cabozantinib s-malate (has salt form).
Brand Name: Vulcanchem
CAS No.: 849217-68-1
VCID: VC20762064
InChI: InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)
SMILES: COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
Molecular Formula: C28H24FN3O5
Molecular Weight: 501.5 g/mol

Cabozantinib

CAS No.: 849217-68-1

APIs

VCID: VC20762064

Molecular Formula: C28H24FN3O5

Molecular Weight: 501.5 g/mol

Purity: 98.0%

* For research use only. Not for human or veterinary use.

Cabozantinib - 849217-68-1

Description Cabozantinib is a dicarboxylic acid diamide that is N-phenyl-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide in which the hydrogen at position 4 on the phenyl ring is substituted by a (6,7-dimethoxyquinolin-4-yl)oxy group. A multi-tyrosine kinase inhibitor, used (as its malate salt) for the treatment of progressive, metastatic, medullary thyroid cancer. It has a role as a tyrosine kinase inhibitor and an antineoplastic agent. It is a member of quinolines, an organofluorine compound, an aromatic ether and a dicarboxylic acid diamide.
Cabozantinib was first approved in 2012 and is a non-specific tyrosine kinase inhibitor. It was initially approved in the US under the brand name Cometriq, which is indicated for the treatment of metastatic medullary thyroid cancer. In 2016, a capsule formulation (Cabometyx) was approved for the treatment of advanced renal cell carcinoma, and this same formulation gained additional approval in both the US and Canada in 2019 for the treatment of hepatocellular carcinoma in previously treated patients.
Cabozantinib is a Kinase Inhibitor. The mechanism of action of cabozantinib is as a Protein Kinase Inhibitor.
Cabozantinib is orally available kinase inhibitor and antineoplastic agent that is used in treatment of advanced, metastatic medullary thyroid cancer and refractory renal cell carcinoma. Cabozantinib is associated with a low rate of serum enzyme elevations during treatment and has been implicated with rare instances of clinically apparent, acute liver injury, some of which have been severe.
Cabozantinib is an orally bioavailable, small molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Cabozantinib strongly binds to and inhibits several RTKs, which are often overexpressed in a variety of cancer cell types, including hepatocyte growth factor receptor (MET), RET (rearranged during transfection), vascular endothelial growth factor receptor types 1 (VEGFR-1), 2 (VEGFR-2), and 3 (VEGFR-3), mast/stem cell growth factor (KIT), FMS-like tyrosine kinase 3 (FLT-3), TIE-2 (TEK tyrosine kinase, endothelial), tropomyosin-related kinase B (TRKB) and AXL. This may result in an inhibition of both tumor growth and angiogenesis, and eventually lead to tumor regression.
See also: Cabozantinib s-malate (has salt form).
CAS No. 849217-68-1
Product Name Cabozantinib
Molecular Formula C28H24FN3O5
Molecular Weight 501.5 g/mol
IUPAC Name 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Standard InChI InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)
Standard InChIKey ONIQOQHATWINJY-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
Appearance Powder
Purity 98.0%
Solubility COMETRIQ is practically insoluble in water.
Synonyms BMS 907351
BMS-907351
BMS907351
cabozantinib
Cometriq
XL 184
XL-184
XL184 cpd
Reference 1: Roy S, Narang BK, Rastogi SK, Rawal RK. A novel multiple tyrosine-kinase
targeted agent to explore the future perspectives of anti-angiogenic therapy for
the treatment of multiple solid tumors: cabozantinib. Anticancer Agents Med Chem.
2015;15(1):37-47. Review. PubMed PMID: 25181996.


2: Fallahi P, Ferrari SM, Di Bari F, Materazzi G, Benvenga S, Miccoli P,
Antonelli A. Cabozantinib in Thyroid Cancer. Recent Pat Anticancer Drug Discov.
2015;10(3):259-69. Review. PubMed PMID: 26152149.


3: Vaishampayan UN. Development of cabozantinib for the treatment of prostate
cancer. Core Evid. 2014 Apr 23;9:61-7. doi: 10.2147/CE.S48498. eCollection 2014.
Review. Erratum in: Core Evid. 2014;9:69. PubMed PMID: 24790591; PubMed Central
PMCID: PMC4003147.


4: Nagilla M, Brown RL, Cohen EE. Cabozantinib for the treatment of advanced
medullary thyroid cancer. Adv Ther. 2012 Nov;29(11):925-34. doi:
10.1007/s12325-012-0060-6. Epub 2012 Oct 25. Review. PubMed PMID: 23104465.


5: Durante C, Russo D, Verrienti A, Filetti S. XL184 (cabozantinib) for medullary
thyroid carcinoma. Expert Opin Investig Drugs. 2011 Mar;20(3):407-413. doi:
10.1517/13543784.2011.559163. Review. PubMed PMID: 21314233.
PubChem Compound 25102847
Last Modified Sep 12 2023

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